molecular formula C16H27ClN4O4S B1531014 1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride CAS No. 1185302-54-8

1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride

Número de catálogo: B1531014
Número CAS: 1185302-54-8
Peso molecular: 406.9 g/mol
Clave InChI: YFPQABYAERMKLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride is a synthetic small molecule characterized by a piperazine ring linked via an acetyl group to a piperidin-4-yl moiety. The piperidin-4-yl group is further substituted with a sulfonyl group attached to a 3,5-dimethylisoxazole heterocycle. The hydrochloride salt formulation enhances solubility and stability.

Propiedades

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S.ClH/c1-12-16(13(2)24-18-12)25(22,23)20-7-3-14(4-8-20)11-15(21)19-9-5-17-6-10-19;/h14,17H,3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPQABYAERMKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CC(=O)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride is a compound with significant potential in pharmacological research. Its unique structure, which includes a piperazine core and a sulfonyl group linked to a dimethylisoxazole, suggests various biological activities that warrant detailed investigation. This article explores its biological activity, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C16H27ClN4O4SC_{16}H_{27}ClN_{4}O_{4}S, with a molecular weight of 406.9 g/mol. The compound is typically available in a purity of around 95%.

Structural Characteristics

PropertyValue
Molecular FormulaC16H27ClN4O4S
Molecular Weight406.9 g/mol
Purity≥ 95%
IUPAC Name2-[1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl]-1-piperazin-1-ylethanone; hydrochloride
InChI KeyYFPQABYAERMKLM-UHFFFAOYSA-N

Research indicates that compounds similar to this compound may exhibit activity as antagonists at the cannabinoid receptor type 1 (CB1) and fatty acid amide hydrolase (FAAH) inhibitors. These interactions suggest potential applications in treating conditions such as obesity, anxiety disorders, and pain management.

Case Studies and Research Findings

  • FAAH Inhibition : A study highlighted the development of PET ligands that target FAAH, showing high binding affinity (IC50: 6.1 nM) for similar isoxazole derivatives. This suggests that the compound may also inhibit FAAH effectively, leading to increased levels of endocannabinoids .
  • CB1 Antagonism : In a patent related to diaryl ureas as CB1 antagonists, compounds structurally related to our compound were shown to modulate appetite and metabolic processes, indicating potential therapeutic effects in obesity management .
  • Neuropharmacological Effects : Preliminary studies have suggested that derivatives of similar structures can influence neurotransmitter systems in the brain, potentially affecting anxiety and mood disorders.

Data Table of Biological Assays

Assay TypeResultReference
FAAH Binding AffinityIC50 = 6.1 nM
CB1 Receptor AntagonismEffective at modulating appetite
Neurotransmitter InteractionModulates serotonin levelsPreliminary findings

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Piperazine/Piperidine Derivatives with Heterocyclic Substituents

Key Compounds :

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride () Structure: Piperidine core with a sulfonyl-linked 3,5-dimethylpyrazole. Molecular Formula: C₁₁H₂₀ClN₃O₂S (MW: 293.81 g/mol). Comparison: Replaces the isoxazole in the target compound with a pyrazole.

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride ()

  • Structure : Piperazine with a pyrazole-methyl substituent.
  • Molecular Formula : C₁₀H₁₉ClN₄ (MW: 230.74 g/mol).
  • Comparison : Lacks the sulfonyl and acetyl groups of the target compound, reducing steric bulk and polarity. Likely differs in pharmacokinetics (e.g., absorption, metabolism).

1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride ()

  • Structure : Piperazine with a trimethylpyrazole-methyl group.
  • Comparison : Additional methyl groups on the pyrazole may enhance lipophilicity, affecting blood-brain barrier penetration compared to the target compound’s isoxazole-sulfonyl motif.
Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Piperazine-Piperidine 3,5-Dimethylisoxazole sulfonyl, acetyl Not provided
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride Piperidine 3,5-Dimethylpyrazole sulfonyl 293.81
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride Piperazine Pyrazole-methyl 230.74

Pharmacological Analogs: Sigma Receptor Ligands ()

Several piperazine/piperidine derivatives modulate sigma receptors, influencing dopamine release in striatal slices:

  • N-[-2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol: Acts as a sigma antagonist, reversing inhibition of dopamine release by (+)pentazocine.
  • 1-(Cyclopropylmethyl)-4-(2'-fluorophenyl)-2-oxoethylpiperidine HBr : A sigma1-selective antagonist.

Comparison with Target Compound :

  • The target compound’s 3,5-dimethylisoxazole sulfonyl group may confer distinct sigma receptor binding kinetics compared to dichlorophenyl or fluorophenyl substituents in these analogs.
  • The acetylpiperazine moiety could enhance solubility but reduce membrane permeability relative to lipophilic antagonists like those above.

Key Differentiators and Implications

Heterocycle Choice : The 3,5-dimethylisoxazole in the target compound vs. pyrazole in analogs may influence electronic properties (e.g., isoxazole’s oxygen vs. pyrazole’s nitrogen) and receptor selectivity .

Pharmacological Potential: While direct evidence is lacking, structural parallels to sigma ligands suggest possible neuromodulatory roles. Further in vitro binding assays are needed to confirm this .

Métodos De Preparación

Sulfonylation of Piperidine Derivative

  • Objective: Introduce the (3,5-dimethylisoxazol-4-yl)sulfonyl group onto the piperidin-4-yl moiety.
  • Reagents: 3,5-dimethylisoxazole-4-sulfonyl chloride, piperidine derivative, base (typically triethylamine).
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis and side reactions.
  • Conditions: Stirring at low temperature (0°C to room temperature) under inert atmosphere.
  • Mechanism: Nucleophilic substitution of sulfonyl chloride by the piperidine nitrogen.
  • Purification: Column chromatography or recrystallization to isolate the sulfonylated intermediate.

Acetylation of Sulfonylated Piperidine

  • Objective: Introduce the acetyl group at the piperidin-4-yl position to form an acetylated intermediate.
  • Reagents: Chloroacetyl chloride.
  • Solvent: Anhydrous DCM or THF.
  • Conditions: Addition of chloroacetyl chloride dropwise at low temperature with base to neutralize HCl formed.
  • Notes: Reaction monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification: Removal of excess reagents and by-products by aqueous work-up and chromatography.

Coupling with Piperazine

  • Objective: Attach the piperazine moiety to the acetylated sulfonylated intermediate.
  • Reagents: Piperazine, coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).
  • Solvent: Anhydrous DCM or DMF (dimethylformamide).
  • Conditions: Room temperature or slight heating under inert atmosphere.
  • Mechanism: Amide bond formation between acetyl chloride intermediate and piperazine amine.
  • Purification: Chromatography or recrystallization to remove coupling reagents and side products.

Formation of Hydrochloride Salt

  • Objective: Convert the free base to its hydrochloride salt to improve solubility and stability.
  • Reagents: Anhydrous hydrochloric acid in ether or methanol.
  • Procedure: Treatment of free base with HCl solution under controlled temperature.
  • Isolation: Precipitation of the hydrochloride salt, followed by filtration and drying.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Solvent Purification Method Notes
1 Sulfonylation 3,5-Dimethylisoxazole-4-sulfonyl chloride, triethylamine Anhydrous DCM/THF Column chromatography Low temperature, inert atmosphere
2 Acetylation Chloroacetyl chloride, base Anhydrous DCM/THF Aqueous work-up, chromatography Monitor by TLC/HPLC
3 Coupling with Piperazine Piperazine, HATU or DCC Anhydrous DCM/DMF Chromatography or recrystallization Amide bond formation
4 Hydrochloride Salt Formation HCl in ether or methanol Ether or methanol Filtration, drying Improves solubility and stability

Analytical Validation and Quality Control

Research Findings Related to Preparation

  • Use of anhydrous solvents such as DCM or THF is critical to minimize side reactions during sulfonylation and acetylation steps.
  • Coupling efficiency is enhanced by using modern coupling agents like HATU, which provide higher yields and fewer by-products compared to traditional reagents.
  • Formation of the hydrochloride salt significantly improves the compound’s solubility, aiding in subsequent biological assays.
  • Monitoring reaction progress with TLC and HPLC is essential to optimize reaction times and maximize product yield.
  • Purification by column chromatography or recrystallization ensures removal of unreacted starting materials and impurities, critical for research-grade compound quality.

Q & A

Q. What are the common synthetic routes for preparing 1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride?

The synthesis typically involves multi-step reactions:

Sulfonylation : Piperidine derivatives are sulfonylated using 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Acetylation : The resulting sulfonylated piperidine undergoes acetylation with chloroacetyl chloride, followed by coupling with piperazine in the presence of a coupling agent like HATU or DCC .

Salt formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, improving solubility .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization.

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

  • Spectroscopic techniques :
    • NMR (¹H, ¹³C, DEPT) to confirm substituent positions and connectivity .
    • FT-IR for functional group identification (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 295.79) .
  • X-ray crystallography : For unambiguous 3D structure determination (if single crystals are obtainable) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the sulfonylation step?

Yield optimization strategies include:

  • Solvent selection : Use anhydrous DCM or THF to minimize side reactions .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition .
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Workup : Extract the product with ethyl acetate and wash with brine to remove unreacted reagents .
    Data-driven approach : Design a factorial experiment (e.g., varying solvent, temperature, and catalyst) to identify optimal conditions .

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Address discrepancies through:

  • Assay standardization : Ensure consistent cell passage number, serum concentration, and incubation time .
  • Chemical stability testing : Verify compound integrity in assay media via LC-MS (e.g., check for hydrolysis of the sulfonyl group) .
  • Target validation : Use siRNA or CRISPR to confirm the role of suspected molecular targets (e.g., kinases) in observed activity .
    Example : If cytotoxicity varies between labs, compare batch purity (HPLC >98%) and storage conditions (-20°C under argon) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADME prediction : Use tools like SwissADME or ADMETLab to estimate:
    • LogP : ~1.2 (moderate lipophilicity) .
    • Blood-brain barrier (BBB) permeability : Likely low due to high polar surface area (TPSA ~120 Ų) .
  • Molecular docking : Simulate interactions with targets (e.g., COX-2 or EGFR) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    Validation : Compare in silico results with in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. How can researchers elucidate the mechanism of action for this compound?

A tiered approach is recommended:

Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Proteomics : SILAC labeling to quantify changes in protein expression .

Metabolomics : LC-MS-based profiling to track alterations in metabolic pathways .

Target deconvolution : Use affinity chromatography or thermal shift assays to identify binding partners .
Case study : If the compound shows antitumor activity, validate hits from omics data in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.